DL-LYSINE:HCL:H2O (ALPHA-15N)

Quantitative Mass Spectrometry Internal Standard Metabolomics

DL-Lysine:HCl:H2O (alpha-15N) is a racemic, hydrochloride hydrate salt enriched with 99 atom% 15N exclusively at the alpha-amino group. This positional label uniquely traces nitrogen flux through transamination, decarboxylation, and secondary metabolite incorporation—information lost with unlabeled, ε-15N, or uniformly 15N₂-labeled lysine. Ideal for metabolic flux analysis, NMR spectroscopy, and absolute quantification via MS, it serves as a critical internal standard in targeted metabolomics and protein turnover studies. The racemic mixture additionally enables simultaneous tracking of D- and L-lysine absorption and renal handling.

Molecular Formula
Molecular Weight NA
Cat. No. B1579942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-LYSINE:HCL:H2O (ALPHA-15N)
Molecular WeightNA
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Lysine:HCl:H2O (alpha-15N): A Position-Specific Stable Isotope-Labeled Amino Acid for Metabolic Tracing and Quantitative Analysis


DL-Lysine:HCl:H2O (alpha-15N) is a stable isotope-labeled analog of the essential amino acid lysine, specifically enriched with nitrogen‑15 at the alpha‑amino group . It is supplied as the hydrochloride hydrate salt, which enhances aqueous solubility for biochemical applications . The alpha‑position label enables distinct tracking of nitrogen flux through transamination and other amino‑group transfer reactions, making this compound particularly suited for metabolic flux analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based quantification where positional information is critical [1].

Why Unlabeled or Differently Positioned Isotopologs Cannot Substitute for DL-Lysine:HCl:H2O (alpha-15N)


Generic substitution with unlabeled lysine, ε‑15N‑lysine, or uniformly 15N₂‑lysine fails because the alpha‑15N label provides unique, position‑specific information about nitrogen metabolism. Unlabeled lysine cannot be distinguished from endogenous pools in MS or NMR, precluding quantitative tracing [1]. ε‑15N‑lysine traces the side‑chain amino group, which follows a different metabolic route—for example, in Neurospora crassa, the ε‑label migrates to the alpha position of L‑lysine, whereas the alpha‑label is lost to transamination products [2]. 15N₂‑lysine, while useful for SILAC, obscures positional flux data because both nitrogens are labeled [3]. Therefore, the alpha‑15N label is irreplaceable when the fate of the alpha‑amino group must be tracked independently.

DL-Lysine:HCl:H2O (alpha-15N): Quantitative Differentiation Evidence for Informed Procurement


Isotopic Enrichment Precision: 99 atom% 15N Outperforms Standard 98 atom% Analogs

DL-Lysine:HCl:H2O (alpha-15N) is commercially available with 99 atom% 15N isotopic enrichment . This exceeds the 98 atom% 15N enrichment typical of many ε‑15N‑ and 15N₂‑lysine products . The higher enrichment reduces isotopic dilution and improves signal‑to‑noise in quantitative MS assays where low‑abundance metabolites are measured.

Quantitative Mass Spectrometry Internal Standard Metabolomics

Distinct Metabolic Fate of Alpha-15N vs Epsilon-15N in D-Lysine Catabolism

In Neurospora crassa, the alpha‑15N label of D-[alpha‑15N]lysine is completely lost during conversion to L‑pipecolic acid and is instead recovered in L‑alanine and L‑glutamic acid via transamination. In contrast, the epsilon‑15N label of D-[epsilon‑15N]lysine migrates intact to the alpha position of L‑lysine [1]. This demonstrates that alpha‑15N is essential for tracking nitrogen flux through transamination pathways, whereas epsilon‑15N reports on side‑chain retention.

Metabolic Tracing 15N NMR Positional Isotopomer Analysis

GC/MS Discrimination of Alpha-15N and Epsilon-15N Positional Isomers

A multiple mass spectral line method has been validated to resolve [alpha‑15N]lysine from [epsilon‑15N]lysine using gas chromatography/mass spectrometry (GC/MS) [1]. The approach quantifies the positional enrichment of 15N without requiring NMR, enabling high‑throughput analysis. This capability is not possible with unlabeled lysine and is ambiguous with 15N₂‑lysine, which produces a +2 Da mass shift regardless of label position.

Gas Chromatography-Mass Spectrometry Positional Isotope Analysis Stable Isotope Resolving

In Vivo Protein Turnover Quantification in Humans Using Alpha-15N Lysine Infusion

Continuous intravenous infusion of L-[alpha‑15N]lysine in healthy male subjects achieved a plateau plasma lysine enrichment after 14 h, enabling calculation of total plasma lysine flux (7.3 mmol/h, range 4.8–9.6) and total body protein turnover (3.5 g·day⁻¹·kg⁻¹, range 2.5–5.0) [1]. Myofibrillar protein synthetic rate was quantified at 1.46%/day (range 1.09–2.44). This methodology leverages the alpha‑15N label to track amino acid incorporation into tissue proteins, a application that requires the positional specificity of the alpha label.

Protein Synthesis Clinical Metabolic Research Stable Isotope Infusion

Differential Absorption and Excretion of D- vs L-[alpha-15N]lysine Enantiomers

Following oral administration of 5 mg 15N′/kg to infants, L‑[alpha‑15N]lysine exhibited only 7.6% renal excretion of the 15N dose, whereas D‑[alpha‑15N]lysine resulted in 80.2% renal elimination [1]. Faecal bacteria showed measurable 15N enrichment only after L‑[alpha‑15N]lysine administration (up to 0.09 atom% excess), indicating differential utilization by the gut microbiome. The racemic DL‑lysine formulation thus provides a means to study stereospecific handling of lysine in vivo.

Stereoisomer Metabolism Gut Microbiome Nitrogen Balance

DL-Lysine:HCl:H2O (alpha-15N): Validated Application Scenarios for Research and Industrial Use


Position-Specific Nitrogen Flux Analysis in Microbial and Eukaryotic Systems

Employ DL‑Lysine:HCl:H2O (alpha‑15N) to trace the fate of the alpha‑amino group during transamination, decarboxylation, and incorporation into secondary metabolites. As demonstrated in Neurospora crassa, the alpha‑15N label is lost during pipecolic acid formation, whereas the epsilon‑15N label is retained [1]. This positional distinction enables mapping of nitrogen routing that cannot be resolved with uniformly labeled lysine.

Quantitative Internal Standard for LC-MS/MS Amino Acid Profiling

With 99 atom% 15N enrichment and a defined +1 Da mass shift, DL‑Lysine:HCl:H2O (alpha‑15N) serves as an ideal internal standard for absolute quantification of unlabeled lysine in biological fluids and tissue extracts . Its high isotopic purity minimizes cross‑contribution to the endogenous analyte signal, improving lower limit of quantification (LLOQ) in targeted metabolomics assays.

In Vivo Protein Turnover and Metabolic Flux Studies in Preclinical Models

Infusion protocols using alpha‑15N‑labeled lysine have been validated in human subjects to measure whole‑body protein synthesis and tissue‑specific turnover rates [2]. The same methodology translates to rodent models for preclinical drug development, where the alpha‑15N label enables assessment of anabolic or catabolic responses to therapeutic intervention.

Stereospecific Absorption and Gut Microbiome Utilization Studies

The racemic nature of DL‑Lysine:HCl:H2O (alpha‑15N) allows simultaneous tracing of D‑ and L‑lysine enantiomers in vivo. As shown in infant studies, L‑[alpha‑15N]lysine is efficiently retained, whereas D‑[alpha‑15N]lysine is rapidly excreted [3]. This property is valuable for investigating stereospecific nutrient absorption, renal handling, and microbial lysine metabolism in the gastrointestinal tract.

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